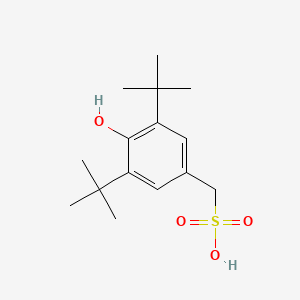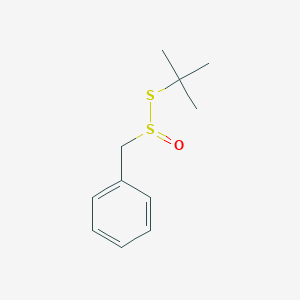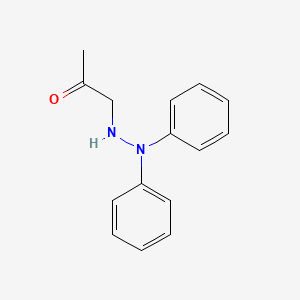![molecular formula C9H12N8O2 B14390423 2-[(6-Amino-9H-purin-9-yl)methoxy]-3-azidopropan-1-ol CAS No. 89419-09-0](/img/structure/B14390423.png)
2-[(6-Amino-9H-purin-9-yl)methoxy]-3-azidopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(6-Amino-9H-purin-9-yl)methoxy]-3-azidopropan-1-ol is a compound that belongs to the class of purine derivatives. It is characterized by the presence of an azido group and a purine base, which are crucial for its biological activity. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Amino-9H-purin-9-yl)methoxy]-3-azidopropan-1-ol typically involves multiple steps. One common method starts with the protection of the hydroxyl group of a suitable purine derivative, followed by the introduction of the azido group through nucleophilic substitution. The final step involves deprotection to yield the target compound. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(6-Amino-9H-purin-9-yl)methoxy]-3-azidopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Nucleophiles like sodium azide or alkyl halides are used under basic conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
2-[(6-Amino-9H-purin-9-yl)methoxy]-3-azidopropan-1-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(6-Amino-9H-purin-9-yl)methoxy]-3-azidopropan-1-ol involves its interaction with molecular targets such as enzymes and nucleic acids. The azido group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the purine base can intercalate with DNA, disrupting its replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acyclovir: A purine derivative used as an antiviral agent.
Valaciclovir: A prodrug of acyclovir with improved bioavailability.
Ganciclovir: Another antiviral agent with a similar structure.
Uniqueness
2-[(6-Amino-9H-purin-9-yl)methoxy]-3-azidopropan-1-ol is unique due to the presence of the azido group, which imparts distinct chemical reactivity and biological activity compared to other purine derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
89419-09-0 |
|---|---|
Molekularformel |
C9H12N8O2 |
Molekulargewicht |
264.24 g/mol |
IUPAC-Name |
2-[(6-aminopurin-9-yl)methoxy]-3-azidopropan-1-ol |
InChI |
InChI=1S/C9H12N8O2/c10-8-7-9(13-3-12-8)17(4-14-7)5-19-6(2-18)1-15-16-11/h3-4,6,18H,1-2,5H2,(H2,10,12,13) |
InChI-Schlüssel |
CREFCSPLSAGFBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)COC(CN=[N+]=[N-])CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Oxo(diphenyl){[(prop-2-en-1-yl)oxy]methyl}-lambda~5~-phosphane](/img/structure/B14390354.png)

![2-[(Propan-2-yl)oxy]phenyl pent-1-en-1-ylcarbamate](/img/structure/B14390362.png)


![2-[(3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14390397.png)
![1-[(5-Chloropent-4-yn-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14390410.png)
![{[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid)](/img/structure/B14390415.png)
![1-[2-(1-Ethoxyethoxy)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14390425.png)



![Diphenyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14390445.png)
